molecular formula C20H40O B1330413 3-Eicosanone CAS No. 2955-56-8

3-Eicosanone

Cat. No.: B1330413
CAS No.: 2955-56-8
M. Wt: 296.5 g/mol
InChI Key: BWVLRRQCABCGBO-UHFFFAOYSA-N
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Description

3-Eicosanone is an organic compound with the molecular formula C20H40O. It is a ketone, specifically a long-chain aliphatic ketone, and is known for its relatively high molecular weight of 296.5310 g/mol . The compound is characterized by a 20-carbon chain with a ketone functional group at the third carbon position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Eicosanone can be synthesized through various methods. One common approach involves the oxidation of eicosane using a suitable oxidizing agent. Another method includes the Friedel-Crafts acylation of eicosane with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic dehydrogenation of eicosanol. This process involves the removal of hydrogen atoms from eicosanol to form the ketone. The reaction typically requires a catalyst such as copper or chromium oxide and is conducted at elevated temperatures.

Chemical Reactions Analysis

Types of Reactions: 3-Eicosanone undergoes several types of chemical reactions, including:

    Oxidation: It can be further oxidized to form carboxylic acids.

    Reduction: It can be reduced to form secondary alcohols.

    Substitution: The ketone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as hydrazine or hydroxylamine can react with the ketone group under acidic or basic conditions.

Major Products:

    Oxidation: Eicosanoic acid.

    Reduction: 3-Eicosanol.

    Substitution: Hydrazones or oximes, depending on the nucleophile used.

Scientific Research Applications

3-Eicosanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Eicosanone involves its interaction with various molecular targets. As a ketone, it can form hydrogen bonds with proteins and enzymes, potentially altering their structure and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that may exert biological effects .

Comparison with Similar Compounds

    Eicosane: A saturated hydrocarbon with a similar carbon chain length but lacking the ketone functional group.

    3-Eicosanol: The corresponding alcohol of 3-Eicosanone, which has a hydroxyl group instead of a ketone.

    Eicosanoic Acid: The carboxylic acid derivative of eicosane.

Uniqueness: this compound is unique due to its ketone functional group, which imparts distinct chemical reactivity compared to its alcohol and acid counterparts. This functional group allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

icosan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)4-2/h3-19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWVLRRQCABCGBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10183732
Record name 3-Eicosanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10183732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2955-56-8
Record name NSC 406005
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002955568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-EICOSANONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406005
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Eicosanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10183732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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